2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol
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Overview
Description
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol is a complex organic compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of diethanolamine with thionyl chloride to form bis(2-chloroethyl)amine, which is then reacted with various aromatic compounds to introduce the phenyl groups
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to maximize yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride to convert nitro groups to amines.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol involves its interaction with molecular targets such as DNA and proteins. The compound can form cross-links with DNA, preventing replication and transcription, which is a common mechanism for anticancer agents . Additionally, it may interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Bendamustine: Another chemotherapeutic agent with a similar mechanism of action, involving DNA cross-linking and inhibition of cell division.
Uniqueness
What sets 2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol apart is its unique combination of functional groups, which confer a broader range of reactivity and potential applications. Its structure allows for more versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
16757-47-4 |
---|---|
Molecular Formula |
C32H39Cl4N5O3 |
Molecular Weight |
683.5 g/mol |
IUPAC Name |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol |
InChI |
InChI=1S/C32H39Cl4N5O3/c33-12-18-37(19-13-34)27-6-2-25(3-7-27)23-39-16-1-17-40(32(39)30-22-29(41(43)44)10-11-31(30)42)24-26-4-8-28(9-5-26)38(20-14-35)21-15-36/h2-11,22,32,42H,1,12-21,23-24H2 |
InChI Key |
RJEHJKLRNAYANU-UHFFFAOYSA-N |
SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
Canonical SMILES |
C1CN(C(N(C1)CC2=CC=C(C=C2)N(CCCl)CCCl)C3=C(C=CC(=C3)[N+](=O)[O-])O)CC4=CC=C(C=C4)N(CCCl)CCCl |
16757-47-4 | |
Synonyms |
2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitro-phenol |
Origin of Product |
United States |
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